molecular formula C22H24ClNO B2406249 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 1024400-43-8

2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No.: B2406249
CAS No.: 1024400-43-8
M. Wt: 353.89
InChI Key: IJNXKRWAEIBZLR-UHFFFAOYSA-N
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Description

2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a phenyl group, and an amino group attached to a cyclohexene ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

2-chloro-3-(2-methyl-5-propan-2-ylanilino)-5-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO/c1-14(2)17-10-9-15(3)19(11-17)24-20-12-18(13-21(25)22(20)23)16-7-5-4-6-8-16/h4-11,14,18,24H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNXKRWAEIBZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)NC2=C(C(=O)CC(C2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Chloro Group: The chloro group can be introduced through a halogenation reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Phenylation: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using benzene and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.

    Addition: The double bond in the cyclohexene ring can undergo addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

    Addition: Bromine (Br2) in carbon tetrachloride (CCl4).

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated, alkoxylated, or thiolated derivatives.

    Addition: Dibromo derivatives, hydrogenated products.

Scientific Research Applications

2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    DNA Interaction: Intercalating into DNA and affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohexanone: Lacks the double bond in the cyclohexene ring.

    2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-ol: Contains a hydroxyl group instead of a ketone group.

    2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-thione: Contains a thione group instead of a ketone group.

Uniqueness

The unique combination of functional groups in 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from similar compounds.

Biological Activity

The compound 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one (CAS No. 1024400-43-8) is a synthetic organic molecule with a molecular formula of C22H24ClNOC_{22}H_{24}ClNO and a molecular weight of approximately 353.89 g/mol. This compound belongs to a class of cyclohexenones that exhibit diverse biological activities, making them significant in medicinal chemistry and pharmacology.

Chemical Structure

The structural formula can be represented as follows:

2 Chloro 3 2 methyl 5 isopropyl phenyl amino 5 phenylcyclohex 2 EN 1 one\text{2 Chloro 3 2 methyl 5 isopropyl phenyl amino 5 phenylcyclohex 2 EN 1 one}

Structural Features

  • Chlorine Atom : The presence of chlorine may enhance the lipophilicity and biological activity.
  • Cyclohexene Ring : Contributes to the compound's conformational flexibility, which is crucial for its interaction with biological targets.
  • Amino Group : This functional group is often associated with biological activity, particularly in interactions with enzymes and receptors.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study highlighted the potential of cyclohexenones in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: In Vitro Studies

In vitro studies conducted on various cancer cell lines demonstrated that derivatives of cyclohexenones can inhibit cell growth effectively. For instance, a recent study showed that a related compound reduced the viability of breast cancer cells by over 70% at a concentration of 10 µM after 48 hours of treatment .

Antimicrobial Activity

Compounds in this class have also shown promising antimicrobial activity. A comparative study indicated that certain derivatives possess inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table: Antimicrobial Activity Comparison

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
2-Chloro... Both 20 µg/mL

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that similar compounds can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the development of various inflammatory diseases.

Case Study: COX Inhibition

A study evaluating the anti-inflammatory properties revealed that derivatives could effectively inhibit COX enzymes, demonstrating up to 50% inhibition at concentrations as low as 5 µM. This suggests potential therapeutic applications in treating inflammatory conditions .

The biological activity of this compound is likely mediated through several mechanisms:

  • Receptor Binding : The amino group may facilitate binding to specific cellular receptors.
  • Enzyme Interaction : The structural features allow for effective interaction with enzymes, potentially altering their activity.
  • Cell Cycle Modulation : The compound may induce changes in cell cycle progression, contributing to its anticancer effects.

Q & A

Q. What synthetic routes are recommended for synthesizing 2-Chloro-3-((2-methyl-5-(isopropyl)phenyl)amino)-5-phenylcyclohex-2-EN-1-one, and what parameters are critical for yield optimization?

The synthesis involves multi-step reactions, typically starting with the formation of the cyclohexenone core. Key steps include halogenation (introducing chlorine) and Buchwald-Hartwig amination for coupling the aryl amine group. Optimizing catalyst systems (e.g., Pd(OAc)₂ with Xantphos ligand) and reaction temperatures (80–120°C) improves efficiency. Solvent selection (toluene or DMF) and base (Cs₂CO₃) also influence reaction kinetics. Purification via column chromatography (EtOAc/hexane gradients) or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

A combination of ¹H/¹³C NMR confirms substituent positions and stereochemistry, while IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3400 cm⁻¹) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, and X-ray crystallography definitively resolves spatial configuration if single crystals are obtainable. For intermediates, GC-MS or HPLC-MS monitors reaction progress .

Q. What preliminary biological assays are suitable for evaluating this compound's bioactivity?

Begin with broad-spectrum antimicrobial testing (e.g., MIC assays against E. coli and S. aureus), cytotoxicity screening (MTT assay on cancer cell lines), and anti-inflammatory models (COX-1/COX-2 inhibition). Use dose ranges (1–100 µM) with controls (e.g., doxorubicin for cytotoxicity). Parallel computational docking (e.g., AutoDock Vina) against enzyme targets (kinases, proteases) can prioritize experimental focus .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times) or compound purity. Standardize protocols using validated cell lines (e.g., HEK293 or HeLa) and ensure >95% purity via HPLC. Perform dose-response curves (IC₅₀/EC₅₀) and validate findings with orthogonal assays (e.g., fluorescence-based vs. colorimetric readouts). Meta-analysis of published data with standardized normalization methods (e.g., Z-score) clarifies trends .

Q. What mechanistic insights are critical for optimizing the amination step in synthesis?

The Pd-catalyzed coupling requires careful ligand selection (e.g., bulky phosphines for steric control) to prevent dehalogenation byproducts. Kinetic studies (via in situ FTIR or LC-MS) identify rate-limiting steps, such as oxidative addition or reductive elimination. Solvent polarity adjustments (e.g., switching from toluene to DMAc) can enhance intermediate stability. Post-reaction quenching with ethylenediamine minimizes palladium residues .

Q. How can computational methods predict reactivity and stability of this compound?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density to identify nucleophilic/electrophilic sites (e.g., the enone moiety). Molecular dynamics simulations (AMBER or GROMACS) assess solvation effects and conformational stability. Docking studies (e.g., with CYP450 enzymes) predict metabolic pathways, guiding derivatization to improve pharmacokinetics .

Q. What strategies address byproduct formation during halogenation or amination?

Byproducts like dechlorinated analogs or dimeric species can form via competing pathways. Reaction monitoring (TLC or HPLC) at intervals helps pinpoint side reactions. Adjusting stoichiometry (e.g., excess amine for amination) or using scavengers (e.g., molecular sieves for water-sensitive steps) suppresses impurities. Advanced purification techniques (preparative HPLC or centrifugal partition chromatography) isolate target compounds .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

Systematic modification of substituents (e.g., varying the isopropyl group on the phenyl ring or replacing chlorine with other halogens) evaluates steric and electronic effects. Biological data from analogs are analyzed using QSAR models (e.g., CoMFA or HQSAR) to correlate structural features with activity. Prioritize derivatives showing >10-fold potency improvements in primary assays for further optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.